molecular formula C18H27ClN2O2 B6170174 4-ethyl-1-(2-phenyloxolane-2-carbonyl)piperidin-4-amine hydrochloride CAS No. 2418642-26-7

4-ethyl-1-(2-phenyloxolane-2-carbonyl)piperidin-4-amine hydrochloride

Cat. No.: B6170174
CAS No.: 2418642-26-7
M. Wt: 338.9
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Description

4-ethyl-1-(2-phenyloxolane-2-carbonyl)piperidin-4-amine hydrochloride is a synthetic organic compound with the molecular formula C18H27ClN2O2. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group and an oxolane ring attached to a phenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-(2-phenyloxolane-2-carbonyl)piperidin-4-amine hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.

    Attachment of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction involving a diol and an acid catalyst.

    Coupling with the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction using phenyl acetyl chloride.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-(2-phenyloxolane-2-carbonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxolane ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-ethyl-1-(2-phenyloxolane-2-carbonyl)piperidin-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-1-(2-phenyloxolane-2-carbonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-1-(2-phenyloxolane-2-carbonyl)piperidine: Lacks the amine group, resulting in different reactivity and applications.

    1-(2-phenyloxolane-2-carbonyl)piperidin-4-amine: Lacks the ethyl group, affecting its binding properties and biological activity.

Uniqueness

4-ethyl-1-(2-phenyloxolane-2-carbonyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances solubility, making it more versatile for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2418642-26-7

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9

Purity

95

Origin of Product

United States

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